N-ethyl-3-nitropyridin-4-amine
CAS No.: 562825-95-0
Cat. No.: VC3753331
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 562825-95-0 |
---|---|
Molecular Formula | C7H9N3O2 |
Molecular Weight | 167.17 g/mol |
IUPAC Name | N-ethyl-3-nitropyridin-4-amine |
Standard InChI | InChI=1S/C7H9N3O2/c1-2-9-6-3-4-8-5-7(6)10(11)12/h3-5H,2H2,1H3,(H,8,9) |
Standard InChI Key | RFSOTSMANIOZPD-UHFFFAOYSA-N |
SMILES | CCNC1=C(C=NC=C1)[N+](=O)[O-] |
Canonical SMILES | CCNC1=C(C=NC=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
N-ethyl-3-nitropyridin-4-amine is a functionalized pyridine derivative with both nitro and ethylamino groups. This section outlines its fundamental chemical identity parameters.
Basic Identification
The compound is identified through several standardized parameters in chemical databases and research literature:
Parameter | Value |
---|---|
Chemical Name | N-ethyl-3-nitropyridin-4-amine |
CAS Registry Number | 562825-95-0 |
Molecular Formula | C₇H₉N₃O₂ |
Molecular Weight | 167.17 g/mol |
MDL Number | MFCD02266948 |
The compound consists of a pyridine ring with a nitro group at position 3 and an ethylamino group at position 4, creating its distinctive chemical structure .
Physical Properties
N-ethyl-3-nitropyridin-4-amine exhibits specific physical characteristics that are important for its handling, storage, and application in research settings:
Property | Value |
---|---|
Appearance | White powder |
Purity (Commercial) | ≥99% |
Recommended Storage | 2-8°C |
The compound's physical state as a white powder facilitates its handling in laboratory settings, while its high purity standards ensure reliability in research applications .
Structural Comparison with Related Compounds
Understanding N-ethyl-3-nitropyridin-4-amine's unique properties requires comparison with structurally similar compounds.
Comparison with N-ethyl-3-nitropyridin-2-amine
Despite their similar names, N-ethyl-3-nitropyridin-4-amine (CAS: 562825-95-0) and N-ethyl-3-nitropyridin-2-amine (CAS: 26820-65-5) exhibit distinct properties due to their different substitution patterns:
Property | N-ethyl-3-nitropyridin-4-amine | N-ethyl-3-nitropyridin-2-amine |
---|---|---|
CAS Number | 562825-95-0 | 26820-65-5 |
Molecular Weight | 167.17 g/mol | 167.16 g/mol |
Boiling Point | Not specifically reported | 298.572°C at 760 mmHg |
Flash Point | Not specifically reported | 134.372°C |
Ethylamino Position | Position 4 | Position 2 |
These differences in substitution patterns significantly impact their reactivity and application profiles in chemical research .
Relation to Parent Compound
The parent compound 3-Nitropyridin-4-amine (without the ethyl group) provides context for understanding the effects of N-ethylation:
Property | 3-Nitropyridin-4-amine | N-ethyl-3-nitropyridin-4-amine |
---|---|---|
CAS Number | 1681-37-4 | 562825-95-0 |
Molecular Formula | C₅H₅N₃O₂ | C₇H₉N₃O₂ |
Molecular Weight | 139.11 g/mol | 167.17 g/mol |
Melting Point | 203-207°C | Not specifically reported |
Density | 1.4±0.1 g/cm³ | Not specifically reported |
The addition of the ethyl group to the amino functionality alters the compound's physical properties and reactivity profile, thereby expanding its potential applications in synthetic chemistry .
Synthesis Methods
N-ethyl-3-nitropyridin-4-amine can be synthesized through various routes, with nucleophilic substitution reactions being particularly important.
Nucleophilic Substitution Approach
One common synthetic route involves nucleophilic substitution reactions of ethylamine with appropriate pyridine derivatives. Research indicates that the reaction of 3-bromo-4-nitropyridine with amines can yield multiple products, suggesting potential complexity in the synthesis of N-ethyl-3-nitropyridin-4-amine .
The general reaction can be represented as:
3-bromo-4-nitropyridine + ethylamine → N-ethyl-3-nitropyridin-4-amine + HBr
Reaction Conditions and Considerations
Research on similar nitropyridine derivatives suggests that:
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Solvent choice significantly impacts reaction outcomes, with polar aprotic solvents potentially promoting nitro-group migration
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Temperature control is crucial for selectivity
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The presence and type of base can influence product distribution
These factors must be carefully considered when developing synthetic routes to N-ethyl-3-nitropyridin-4-amine to ensure high yield and purity .
Applications and Research Significance
N-ethyl-3-nitropyridin-4-amine has several important applications in chemistry and pharmaceutical research.
Pharmaceutical Research
The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of:
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Novel therapeutic agents
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Structural scaffolds for medicinal chemistry
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Building blocks for heterocyclic drug candidates
Its unique combination of functional groups makes it valuable for constructing more complex molecular architectures in drug discovery programs .
Chemical Research
In chemical research, N-ethyl-3-nitropyridin-4-amine is significant for:
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Studying substitution patterns and electronic effects in pyridine chemistry
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Investigating nitrogen-containing heterocycles and their reactivity
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Serving as a model compound for understanding nitro group effects on pyridine rings
The compound's well-defined structure makes it useful for fundamental studies in heterocyclic chemistry .
Parameter | Typical Value |
---|---|
Purity | ≥99% |
Packaging Options | Various sizes, typically starting at 1 gram |
Form | White powder |
Quality Control | Analytical verification of structure and purity |
These specifications ensure reliability and reproducibility in research applications .
Future Research Directions
Based on the current understanding of N-ethyl-3-nitropyridin-4-amine, several promising research directions emerge.
Synthetic Methodology Refinement
There are opportunities to develop improved synthetic routes that:
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Increase yield and selectivity
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Minimize side reactions, particularly nitro-group migration
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Establish more environmentally friendly approaches using green chemistry principles
Such advancements would enhance the accessibility of this compound for various applications .
Structure-Activity Relationship Studies
Investigating the relationship between structural modifications and biological activity could:
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Reveal new therapeutic applications
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Guide the design of more potent or selective derivatives
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Establish fundamental structure-property relationships
These studies would expand our understanding of how the compound's unique structural features contribute to its properties and potential applications.
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